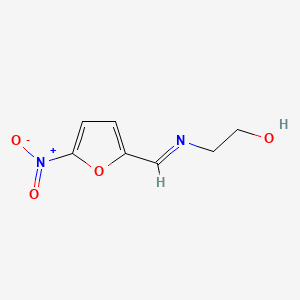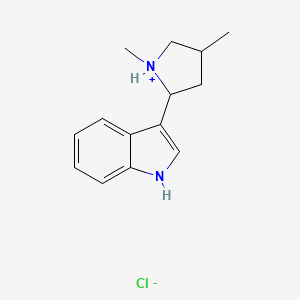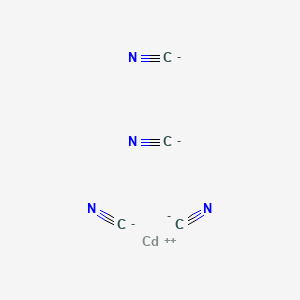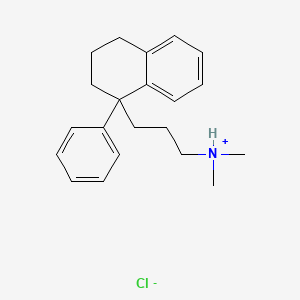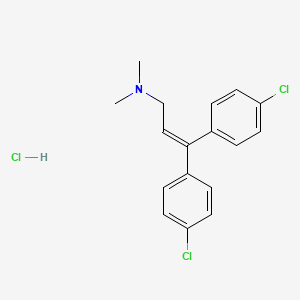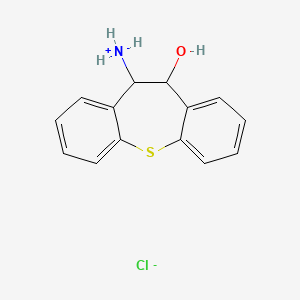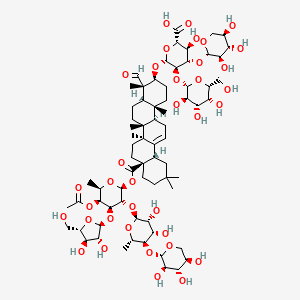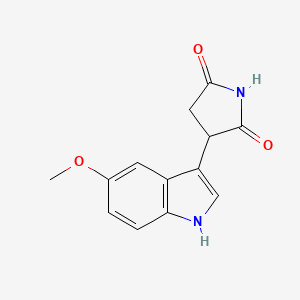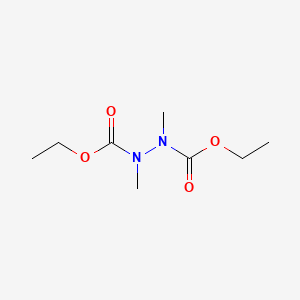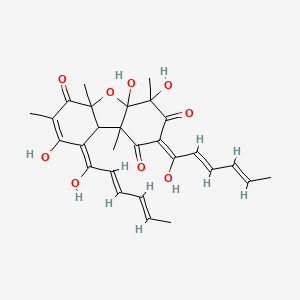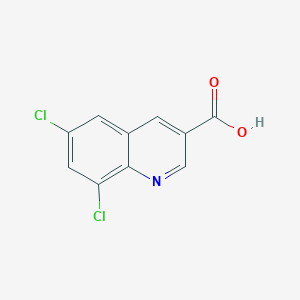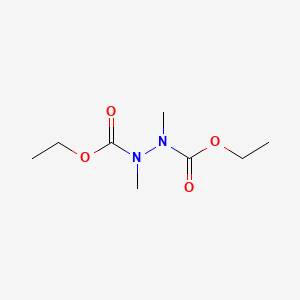
Diethyl 1,2-dimethylbicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,2-dimethylbicarbamate: is a heterocyclic organic compound with the molecular formula C8H16N2O4 and a molecular weight of 204.224 g/mol . It is also known by other names such as 1,2-Hydrazinedicarboxylic acid, 1,2-dimethyl-, diethyl ester . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 1,2-dimethylbicarbamate can be synthesized through the reaction of dimethyl carbonate with amines in a flow system over solid catalysts . The reaction typically involves the use of catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The reaction conditions include a temperature of 150°C and a yield of approximately 70% .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of environmentally friendly processes, such as the phosgene-free synthesis of carbamates, is preferred to reduce the application of hazardous materials and minimize energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound can be analyzed using reverse phase (RP) HPLC methods with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dimethyl carbonate produces N-alkyl carbamate .
Aplicaciones Científicas De Investigación
Diethyl 1,2-dimethylbicarbamate has a wide range of scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
- Diethylcarbamazine
- Dithiocarbamates
Diethyl 1,2-dimethylbicarbamate stands out due to its versatility in various scientific research applications and its environmentally friendly synthesis methods.
Propiedades
Número CAS |
15675-97-5 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
Clave InChI |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)N(C)C(=O)OCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


